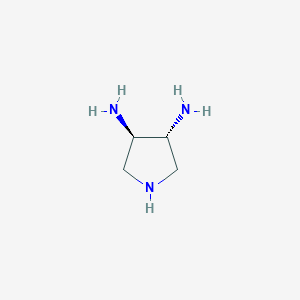
(3R,4R)-Pyrrolidine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-Pyrrolidine-3,4-diamine, also known as (R,R)-tetramethylenediamine, is an important chiral building block in the synthesis of biologically active compounds. It is a white crystalline solid with a molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol. (3R,4R)-Pyrrolidine-3,4-diamine is widely used in the pharmaceutical industry for the synthesis of drugs, such as anti-tumor agents, anti-viral agents, and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of (3R,4R)-Pyrrolidine-3,4-diamine is not well understood. However, it is believed to act as a chiral auxiliary in the synthesis of biologically active compounds. It can also act as a chiral ligand in asymmetric catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3R,4R)-Pyrrolidine-3,4-diamine have not been extensively studied. However, it is believed to be non-toxic and non-irritating to the skin and eyes. It is also considered to be biodegradable and environmentally friendly.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3R,4R)-Pyrrolidine-3,4-diamine is its high enantioselectivity in asymmetric synthesis. It is also readily available and relatively inexpensive. However, one of the limitations is its low solubility in common solvents, which can make it difficult to handle in some experiments.
Future Directions
There are many potential future directions for the use of (3R,4R)-Pyrrolidine-3,4-diamine in scientific research. One direction is the development of new chiral catalysts and ligands based on (3R,4R)-Pyrrolidine-3,4-diamine for use in asymmetric synthesis. Another direction is the synthesis of new biologically active compounds using (3R,4R)-Pyrrolidine-3,4-diamine as a key intermediate. Additionally, the use of (3R,4R)-Pyrrolidine-3,4-diamine in the development of new materials, such as chiral polymers and membranes, is also an area of potential future research.
Synthesis Methods
The synthesis of (3R,4R)-Pyrrolidine-3,4-diamine can be achieved through various methods. One of the most common methods is the reduction of 1,4-dinitrobutane with sodium borohydride in the presence of a chiral catalyst. Another method is the reduction of 1,4-dinitrobutane with lithium aluminum hydride in the presence of a chiral ligand.
Scientific Research Applications
(3R,4R)-Pyrrolidine-3,4-diamine has been widely used in scientific research. It is a key intermediate in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of an anti-tumor agent, (R)-3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)propylamine, which has shown promising anti-tumor activity in preclinical studies. It has also been used in the synthesis of an anti-viral agent, (R)-9-(2-phosphonylmethoxypropyl)adenine, which has shown potent activity against HIV and other viruses.
properties
CAS RN |
171868-16-9 |
|---|---|
Product Name |
(3R,4R)-Pyrrolidine-3,4-diamine |
Molecular Formula |
C4H11N3 |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
(3R,4R)-pyrrolidine-3,4-diamine |
InChI |
InChI=1S/C4H11N3/c5-3-1-7-2-4(3)6/h3-4,7H,1-2,5-6H2/t3-,4-/m1/s1 |
InChI Key |
WCOQAGPRGRKKLM-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)N)N |
SMILES |
C1C(C(CN1)N)N |
Canonical SMILES |
C1C(C(CN1)N)N |
synonyms |
3,4-Pyrrolidinediamine,(3R,4R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




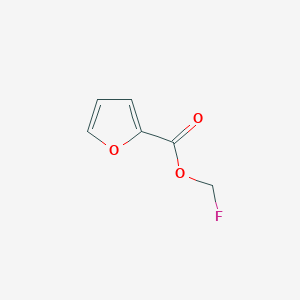



![4-[2-(Morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonyl chloride](/img/structure/B69728.png)
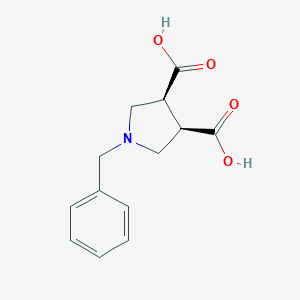


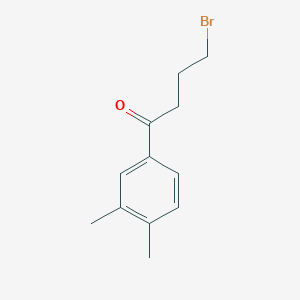
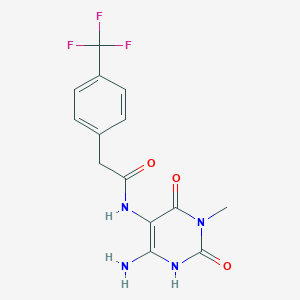
![Tert-butyl N-[2-[(2R)-2,5-dihydrofuran-2-yl]ethyl]carbamate](/img/structure/B69745.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B69750.png)